N-phenyl-1-(phenylsulfonyl)-3-piperidinecarboxamide
Overview
Description
N-phenyl-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as PSNCBAM-1, is a selective antagonist of the G protein-coupled receptor GPR18. This receptor is predominantly expressed in the central nervous system and has been implicated in a range of physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases.
Mechanism of Action
Target of Action
N-Phenyl-1-(phenylsulfonyl)-3-piperidinecarboxamide is a novel compound with potential therapeutic applications. Reverse transcriptase is an enzyme that plays a crucial role in the replication of HIV, making it a primary target for antiretroviral drugs .
Mode of Action
As an NNRTI, this compound works by binding to and inhibiting the function of reverse transcriptase . This prevents the virus from replicating its genetic material, thereby halting the proliferation of the virus within the host .
Biochemical Pathways
As an nnrti, it is likely to interfere with the hiv replication cycle by inhibiting the reverse transcription process . This prevents the conversion of viral RNA into DNA, a critical step in the viral replication process .
Pharmacokinetics
One study suggests that a similar compound demonstrated good in vivo brain penetration . This could potentially make it effective in treating HIV-associated neurocognitive disorders (HAND), which are often difficult to manage due to the inability of many drugs to cross the blood-brain barrier .
Result of Action
The primary result of this compound’s action is the inhibition of HIV replication. By preventing the virus from replicating its genetic material, the compound can help to control the level of virus in the body . This can slow the progression of the disease and reduce the risk of transmission .
properties
IUPAC Name |
1-(benzenesulfonyl)-N-phenylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-16-9-3-1-4-10-16)15-8-7-13-20(14-15)24(22,23)17-11-5-2-6-12-17/h1-6,9-12,15H,7-8,13-14H2,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQKFBLMVPJJHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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